

# Spectroscopic Profile of Benzyl-diisopropylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benzyl-diisopropylamine**

Cat. No.: **B112513**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **Benzyl-diisopropylamine** (also known as N-benzyl-N-isopropylpropan-2-amine). The information presented herein is intended to support research and development activities by offering a centralized resource for its structural characterization. Due to the limited availability of experimentally verified public data for this specific compound, this guide combines sourced information with generalized experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **Benzyl-diisopropylamine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete, experimentally verified  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Benzyl-diisopropylamine** are not readily available in public spectral databases. The following tables provide predicted chemical shifts based on structure-correlation principles and data from similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **Benzyl-diisopropylamine**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH <sub>3</sub> (isopropyl)	~1.0 - 1.2	Doublet	12H
CH (isopropyl)	~2.9 - 3.1	Septet	2H
CH <sub>2</sub> (benzyl)	~3.5 - 3.7	Singlet	2H
Ar-H (benzyl)	~7.2 - 7.4	Multiplet	5H

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **Benzylidiisopropylamine**

Carbon	Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> (isopropyl)	~20 - 22
CH (isopropyl)	~50 - 55
CH <sub>2</sub> (benzyl)	~55 - 60
Ar-C (benzyl, C2, C6)	~128 - 129
Ar-C (benzyl, C3, C5)	~128 - 129
Ar-C (benzyl, C4)	~126 - 127
Ar-C (benzyl, C1)	~140 - 142

## Infrared (IR) Spectroscopy

Some characteristic infrared absorption peaks for **Benzylidiisopropylamine** have been reported.[\[1\]](#)

Table 3: Infrared (IR) Spectral Data for **Benzylidiisopropylamine**

Wavenumber (cm <sup>-1</sup> )	Functional Group Association
3200 - 3000	C-H stretching (aromatic and aliphatic)
1300	C-N stretching
1075	C-N stretching

## Mass Spectrometry (MS)

Experimentally determined mass spectrometry data for **Benzylidisisopropylamine** is available, indicating its molecular weight.[2] The fragmentation pattern can be predicted based on the structure and common fragmentation pathways of benzylamines.

Table 4: Mass Spectrometry (MS) Data for **Benzylidisisopropylamine**

m/z	Interpretation
191.17	Molecular Ion [M] <sup>+</sup>
176	[M - CH <sub>3</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion - base peak)
100	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 10-25 mg of **Benzylidisisopropylamine** in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube. Add a

small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition for  $^1\text{H}$  NMR:
  - Tune and shim the instrument to optimize magnetic field homogeneity.
  - Acquire the spectrum using a standard pulse sequence.
  - Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- Data Acquisition for  $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.
  - A wider spectral width (e.g., 0-220 ppm) is used.
  - A significantly larger number of scans is required due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Neat Liquid): As **Benzyltriisopropylamine** is a liquid at room temperature, the neat liquid film method is appropriate.

- Place a small drop of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.
  - Place the prepared salt plate assembly into the sample holder of the spectrometer.
  - Acquire the sample spectrum, typically over a range of  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

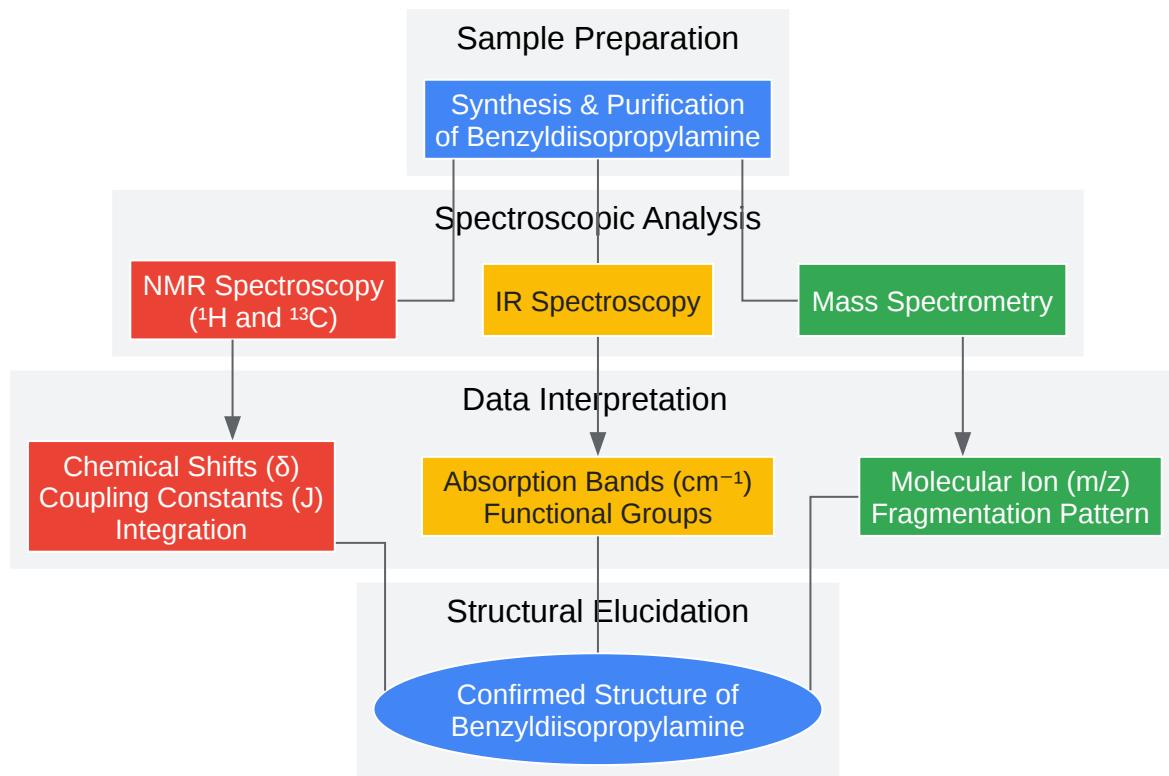
- Sample Preparation: Prepare a dilute solution of **Benzyl-diisopropylamine** in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatography (GC-MS) system for sample introduction and separation. Electron Ionization (EI) is a common ionization technique for such molecules.
- Data Acquisition:
  - The sample is injected into the GC, where it is vaporized and separated from any impurities.

- The separated compound enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- A detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides valuable structural information.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of an organic compound like **Benzylidiiisopropylamine**.

## Workflow for Spectroscopic Characterization of Benzyldiisopropylamine

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **Benzyldiisopropylamine**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Solved According to the IR peaks I observed for the | Chegg.com [chegg.com]

- 2. Benzyldiisopropylamine | C13H21N | CID 4578032 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzyldiisopropylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112513#spectroscopic-data-of-benzyldiisopropylamine-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)